molecular formula C16H12ClFOS B13090259 2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13090259
M. Wt: 306.8 g/mol
InChI Key: AERBEFZQKGUCDK-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-fluoroacetophenone with thiobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the ketone and thiobenzaldehyde moieties. These interactions can lead to various biological activities, including enzyme inhibition or activation, and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both a ketone and a thiobenzaldehyde moiety allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

2-[3-(4-chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-14-7-5-12(9-15(14)18)16(19)8-6-11-3-1-2-4-13(11)10-20/h1-5,7,9-10H,6,8H2

InChI Key

AERBEFZQKGUCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C=S

Origin of Product

United States

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